Torsemide-d7

Descripción general

Descripción

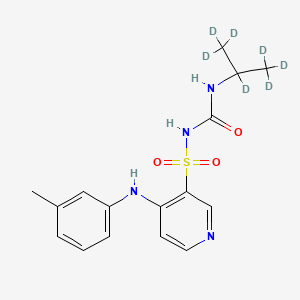

Torsemide-d7, also known as Torasemide-d7, is a deuterium-labeled version of Torsemide . Torsemide is a loop diuretic that is used extensively in the management of heart failure, renal disease, and cirrhosis . Torsemide-d7 is primarily used as an internal standard for the quantification of Torsemide by GC- or LC-MS .

Synthesis Analysis

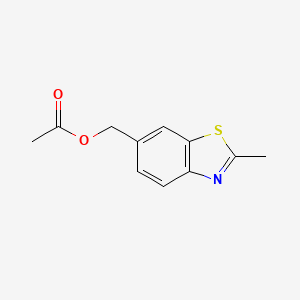

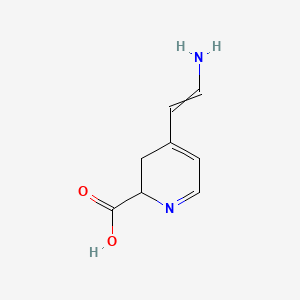

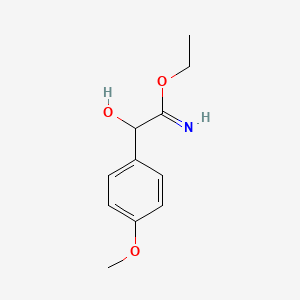

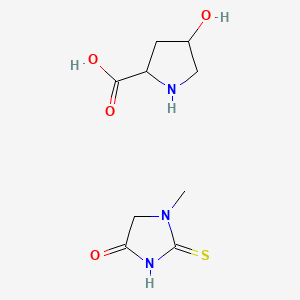

During the process development of Torsemide, five process-related substances, which have been specified in the pharmacopeia, would be produced . All these related substances, including compounds A-E, were synthesized via simple procedures and subsequently characterized by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry .

Molecular Structure Analysis

The computational insights into the structure of Torsemide have been studied using the DFT-B3LYP technique with 6-31G (d, p) and 6-31++G (d, p) levels .

Chemical Reactions Analysis

Torsemide acts by inhibiting the Na+/K+/2Cl– carrier system (via interference of the chloride binding site) in the lumen of the thick ascending portion of the loop of Henle, resulting in the decrease in reabsorption of sodium and chloride .

Physical And Chemical Properties Analysis

Torsemide-d7 has a molecular formula of C16H20N4O3S and a molecular weight of 355.5 g/mol . It is a white to yellowish-white, crystalline powder that is almost odorless . It is soluble in water .

Aplicaciones Científicas De Investigación

Heart Failure Treatment

- Scientific Field: Cardiology

- Application Summary: Torsemide is used in the treatment of heart failure. It has increased bioavailability and a longer half-life than furosemide. Torsemide may also have beneficial effects on myocardial fibrosis, aldosterone production, sympathetic activation, ventricular remodeling, and natriuretic peptides .

- Results/Outcomes: Several small studies of Torsemide vs Furosemide and meta-analyses suggest a decrease in heart failure symptoms .

Pharmacokinetic and Pharmacodynamic Modeling

- Scientific Field: Pharmacology

- Application Summary: Torsemide is used in pharmacokinetic (PK) and pharmacodynamic (PD) simulations for various population groups and exposure scenarios through human-scale physiologically-based PK-PD modeling .

- Methods of Application: The modeling involves using in vitro and clinical data of Torsemide. Observed plasma (or serum) concentration and urine Torsemide excretion profiles are used as PK-data, and observed urinary sodium excretion rate is used as PD-data .

- Results/Outcomes: The established model captured various Torsemide clinical results well. Differences in Torsemide PKs and PDs between patient groups or CYP2C9 genetic polymorphisms were modelologically identified .

Management of Heart Failure

- Scientific Field: Cardiology

- Application Summary: Torsemide is used in the management of heart failure. The TRANSFORM-HF trial compared Torsemide with Furosemide for the management of heart failure .

- Results/Outcomes: The findings from the TRANSFORM-HF trial showed no significant difference in all-cause mortality between patients treated with Torsemide and those treated with Furosemide .

Physiologically Based Pharmacokinetic-Pharmacodynamic Modeling

- Scientific Field: Pharmacology

- Application Summary: Torsemide is used in physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) modeling. This involves simulating the PK and PD of Torsemide for various population groups and exposure scenarios .

- Methods of Application: The modeling involves using in vitro and clinical data of Torsemide. Observed plasma (or serum) concentration and urine Torsemide excretion profiles are used as PK-data, and observed urinary sodium excretion rate is used as PD-data .

- Results/Outcomes: The established model captured various Torsemide clinical results well. Differences in Torsemide PKs and PDs between patient groups or CYP2C9 genetic polymorphisms were modelologically identified .

Treatment of Edema

- Scientific Field: Nephrology

- Application Summary: Torsemide is used in the treatment of edema (fluid retention) associated with congestive heart failure, renal disease, or liver disease .

- Results/Outcomes: Torsemide has been found to be effective in reducing the volume overload associated with these conditions .

Hypertension Management

- Scientific Field: Cardiology

- Application Summary: Torsemide is used in the management of hypertension (high blood pressure). It is a potent diuretic that helps reduce the volume of blood that the heart has to pump, which can help lower blood pressure .

- Results/Outcomes: Torsemide has been found to be effective in managing hypertension, and it may be particularly useful in patients with resistant hypertension .

Safety And Hazards

Direcciones Futuras

Loop diuretics like Torsemide are one of the cornerstones of treatments for heart failure, but there is sparse robust clinical trial evidence to guide use . Diuretic resistance is a complex clinical problem with poor prognosis and ill-defined treatment options, clearly in need of further study . Novel approaches to diuretic delivery such as subcutaneous furosemide may enable new treatment algorithms in heart failure .

Propiedades

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBFQHCMQULJNZ-UENXPIBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Torsemide-d7 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3aR,5aS,9R,9aS,9bR)-2-[(E)-but-2-en-2-yl]-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-9-ol](/img/structure/B564116.png)

![(3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B564118.png)

![1H-4,7-Methanocyclopenta[c]pyridine](/img/structure/B564127.png)

![Benzo[d]thiazole-2,7-diamine](/img/structure/B564128.png)

![(E)-7-[(1S,2S,3S,5R)-3-(hexanoylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B564129.png)